![molecular formula C18H16N2O3 B7536717 N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide, also known as MQC, is a synthetic compound that has been extensively studied for its potential pharmacological properties. MQC belongs to the class of quinolone derivatives, which have been widely used in the treatment of bacterial infections. However, MQC has been found to exhibit unique properties that make it a promising candidate for various scientific research applications.
作用機序
The exact mechanism of action of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it has been suggested that N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting mitochondrial function. N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide may also inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV enzymes.
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has also been found to inhibit the production of reactive oxygen species (ROS) and reduce inflammation in bacterial infections.
実験室実験の利点と制限
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high purity, and exhibits potent activity against cancer cells and bacteria. However, N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has some limitations, including its low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential as an antibacterial agent, and the exploration of its mechanism of action in cancer cells. Additionally, the use of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide in combination with other compounds may enhance its therapeutic potential and reduce its toxicity. Further research is needed to fully understand the potential of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide for various scientific research applications.
合成法
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzylamine with 3-carboxy-4-hydroxyquinoline followed by dehydration and amidation. The purity of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has also been shown to inhibit the growth of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and has potential as an antibacterial agent.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-9-5-2-6-12(16)10-20-18(22)14-11-19-15-8-4-3-7-13(15)17(14)21/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIRSWPHGKCYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)
![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)
![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7536661.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7536664.png)
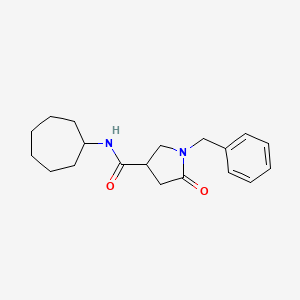
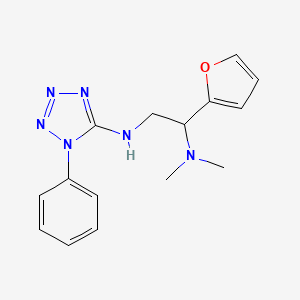
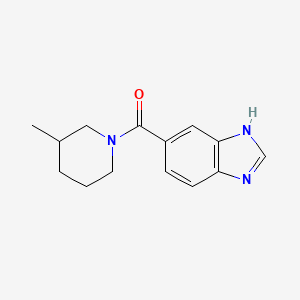
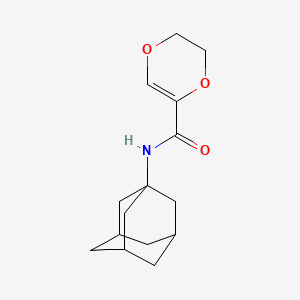
![1-[2-(4-Fluorophenyl)propyl]imidazole](/img/structure/B7536696.png)
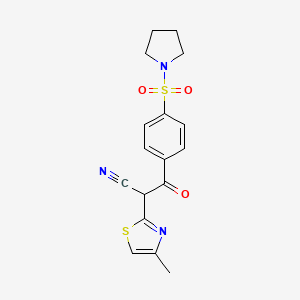
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7536702.png)
![(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)